p-Isoamylphenol

Description

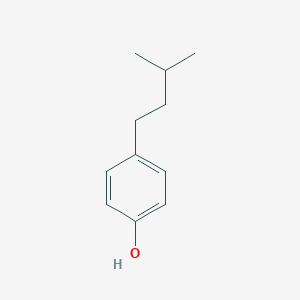

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKZJBCZRIRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170967 | |

| Record name | p-Isoamylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-61-4 | |

| Record name | 4-(3-Methylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isoamylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1805-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1805-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Isoamylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ISOAMYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWR17GMV7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Isoamylphenol

Classical Synthetic Routes to p-Isoamylphenol

Classical methods for synthesizing p-isoamylphenol typically involve a series of reactions to construct the isoamyl side chain and attach it to the phenol (B47542) ring in the para position. These methods often require specific reagents and reaction conditions to control regioselectivity and yield.

Klages Method and its Derivatives

The Klages method is a notable classical approach for the synthesis of alkylphenols, including both ortho- and para-isoamylphenols cdnsciencepub.comcapes.gov.br. A modification of the Klages method allows for the directed synthesis of the desired alkyl group. This modified route involves reacting a methoxycarbonyl compound with a Grignard reagent to build the carbon skeleton. The resulting alcohol undergoes dehydration, followed by hydrogenation of the substituted ethylene. Finally, replacing the methoxyl group with a hydroxyl group yields the required phenol cdnsciencepub.com.

For the synthesis of isoamylphenols using this modified Klages method, the desired alkyl group is constructed and then attached to an aromatic precursor, such as a methoxybenzene derivative. The sequence involves forming a carbon-carbon bond using a Grignard reagent, modifying the resulting chain through dehydration and hydrogenation, and then cleaving the ether linkage to reveal the phenolic hydroxyl group cdnsciencepub.com.

Condensation-Based Approaches in p-Isoamylphenol Synthesis

Condensation reactions are fundamental in organic synthesis for forming new carbon-carbon bonds by combining two or more molecules, often with the elimination of a small molecule like water or alcohol towson.eduijrpr.comscielo.br. While condensation reactions are versatile tools, their application in synthesizing p-isoamylphenol by condensing alcohols directly with an aromatic nucleus can be complicated by potential rearrangements cdnsciencepub.com. Such rearrangements can lead to the formation of isomeric byproducts, impacting the selectivity for the desired para-substituted isoamylphenol. Therefore, while the principle of condensation is relevant to constructing the carbon framework, specific condensation routes to p-isoamylphenol must address the challenge of controlling regioselectivity and minimizing unwanted rearrangements.

Catalytic Strategies in Phenol Alkylation for p-Isoamylphenol Production

Catalytic alkylation of phenols is a widely used method for introducing alkyl chains onto the aromatic ring. This approach often offers advantages in terms of efficiency and selectivity compared to stoichiometric methods. Various catalysts have been explored for the alkylation of phenol with olefins to produce alkylated phenols google.comwhiterose.ac.uk.

Acid catalysts are commonly employed in phenol alkylation. For instance, anhydrous phosphoric acid has been used as a catalyst for the reaction of phenol with C₄-C₉ olefins, including i-amylene, to produce substantially monoalkylated and para-oriented products like p-t-amylphenol google.com. While i-amylene (a mixture of 2-methyl-2-butene (B146552) and 3-methyl-1-butene) could potentially introduce a five-carbon branched chain, acidic conditions might favor rearrangement to the more stable tert-amyl carbocation, leading to p-t-amylphenol as the primary product rather than p-isoamylphenol.

Other catalytic systems for phenol alkylation include zinc oxide and hydrogen chloride google.com, and silica (B1680970) gel supported aluminium phenolate (B1203915) catalysts whiterose.ac.uk. These catalysts can influence the regioselectivity of the alkylation. For example, some supported catalysts have shown ortho-selectivity for the initial alkylation step whiterose.ac.uk. Achieving high para-selectivity for the isoamyl group using catalytic alkylation requires careful selection of the catalyst and reaction conditions to promote the desired substitution pattern and minimize isomerization of the isoamyl group.

Green Chemistry Perspectives in p-Isoamylphenol Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes nih.govacs.orgrroij.com. Applying green chemistry principles to the synthesis of p-isoamylphenol involves considering aspects such as atom economy, energy efficiency, the use of safer solvents, and the development of catalytic processes.

Catalytic strategies, as discussed in Section 2.2, align with green chemistry principles by utilizing catalytic reagents which are often superior to stoichiometric ones in minimizing waste acs.org. The development of heterogeneous catalysts, such as supported metal oxides or zeolites, can facilitate easier separation and recycling of the catalyst, reducing the environmental impact compared to homogeneous catalysts whiterose.ac.uknih.govwhiterose.ac.uk.

Chemical Reactivity and Transformation Mechanisms of P Isoamylphenol

Electrophilic Aromatic Substitution Reactions of p-Isoamylphenol

Electrophilic aromatic substitution is a primary class of reactions for phenols. byjus.com The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uci.edulibretexts.org The reaction concludes with the loss of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. uci.edulibretexts.org The hydroxyl group in p-isoamylphenol strongly enhances the ring's nucleophilicity, making it highly susceptible to attack by electrophiles, even under mild conditions. byjus.comlibretexts.org

The nitration of phenols is a characteristic electrophilic aromatic substitution reaction. byjus.com When treated with nitric acid, p-isoamylphenol undergoes nitration primarily at the ortho position to the hydroxyl group, as the para position is blocked.

The reaction of phenol (B47542) with dilute nitric acid at lower temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.comyoutube.com In the case of p-isoamylphenol, the expected product would be 4-isoamyl-2-nitrophenol. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid. youtube.com Due to the highly activating nature of the hydroxyl group, the reaction proceeds readily, often without the need for a strong acid catalyst like sulfuric acid, which is required for the nitration of less reactive aromatic compounds like benzene (B151609). youtube.com

Using concentrated nitric acid can lead to multiple substitutions on the phenol ring. youtube.com For phenol itself, this results in the formation of 2,4,6-trinitrophenol (picric acid). byjus.comyoutube.com With p-isoamylphenol, the use of more forceful nitrating conditions could potentially lead to the formation of 4-isoamyl-2,6-dinitrophenol. The reaction conditions, particularly the concentration of nitric acid and temperature, are crucial in controlling the extent of nitration and minimizing oxidative side reactions, which can produce tarry by-products. libretexts.orggoogle.com

Table 1: Potential Nitration Products of p-Isoamylphenol

| Reactant | Nitrating Agent | Major Product(s) |

| p-Isoamylphenol | Dilute HNO₃ | 4-isoamyl-2-nitrophenol |

| p-Isoamylphenol | Concentrated HNO₃ | 4-isoamyl-2,6-dinitrophenol |

Formylation introduces a formyl group (-CHO) onto the aromatic ring. wikipedia.org The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes. wikipedia.orgbyjus.com The reaction typically employs chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), in a biphasic system. wikipedia.orgbyjus.com

The key reactive species is dichlorocarbene (B158193) (:CCl₂), generated in situ by the alpha-elimination of the chloroform carbanion, which is formed when the strong base deprotonates chloroform. nrochemistry.comyoutube.com The phenoxide ion, formed by the deprotonation of the phenol, is highly nucleophilic and attacks the electron-deficient dichlorocarbene. wikipedia.orgbyjus.com This attack is favored at the electron-rich ortho position. wikipedia.org Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the final ortho-hydroxybenzaldehyde product. youtube.comnumberanalytics.com For p-isoamylphenol, this reaction would yield 2-hydroxy-5-isoamylbenzaldehyde.

The Reimer-Tiemann reaction generally shows a preference for ortho-formylation. nrochemistry.com This selectivity is attributed to the interaction between the electrophilic carbene and the electron-rich phenoxide, directing the substitution to the ortho position. wikipedia.orgbyjus.com

However, alternative methods have been developed to achieve higher regioselectivity for ortho-formylation. One notable method involves the use of paraformaldehyde with anhydrous magnesium dichloride and triethylamine (B128534) in a solvent like acetonitrile (B52724) or tetrahydrofuran. mdma.chorgsyn.org This system provides excellent yields of ortho-formylated phenols, including those with alkyl substituents. mdma.chorgsyn.org The magnesium ion is believed to play a crucial role in directing the formylation exclusively to the ortho position. mdma.ch This method is highly effective for various substituted phenols, demonstrating its broad applicability for achieving high ortho-selectivity. orgsyn.org

Table 2: Yields of Ortho-Formylation for Various Phenols using the MgCl₂/Et₃N/Paraformaldehyde Method

| Phenol Derivative | Reaction Time (h) | Yield (%) |

| Phenol | 2 | 87 |

| 4-Methylphenol | 2 | 92 |

| 4-tert-Butylphenol | 2 | 94 |

| 4-Chlorophenol | 4 | 91 |

| 4-Methoxyphenol | 2 | 93 |

| Data sourced from a study on a convenient method for ortho-formylation of phenols. mdma.ch |

The mechanism for the highly selective ortho-formylation using magnesium dichloride and paraformaldehyde is distinct from the classic Reimer-Tiemann pathway. mdma.ch It is proposed to involve the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. The chelation involving the magnesium ion directs the electrophilic attack of the formaldehyde (B43269) equivalent to the ortho position. While the term "aryl orthoformate" is not explicitly used to describe the key intermediate in this specific reaction, the mechanism avoids the dichlorocarbene intermediate of the Reimer-Tiemann reaction and proceeds through a pathway where the phenol is activated and directed by the magnesium complex. mdma.ch

The mechanism of electrophilic aromatic substitution proceeds through a cationic intermediate known as a cyclohexadienyl cation or arenium ion. uci.edulibretexts.org This intermediate is not aromatic, and its stabilization is key to the reaction's progress. The final step is typically a rapid deprotonation to restore aromaticity. libretexts.org

While the formation of stable cyclohexadienone products is not a common outcome for the formylation of simple phenols, the cyclohexadienyl cation is a fundamental intermediate. In related reactions, such as the Ciamician-Dennstedt rearrangement, heterocyclic compounds like pyrroles undergo ring-expansion to form 3-chloropyridines under Reimer-Tiemann conditions. nrochemistry.com This highlights that the reagents used in the Reimer-Tiemann reaction can induce transformations other than simple formylation. However, for phenols like p-isoamylphenol, the strong thermodynamic driving force to regenerate the stable aromatic ring means that formylation via deprotonation is the overwhelmingly favored pathway over ring-expansion or the formation of stable cyclohexadienone products.

Electrophilic metalation is a reaction where a metal cation acts as the electrophile, substituting a hydrogen atom on an aromatic ring. libretexts.org The mercuration of arenes can be achieved using a mercuric salt, such as mercuric acetate (B1210297) (Hg(OOCCH₃)₂), often in the presence of an acid catalyst. libretexts.org

For p-isoamylphenol, the powerful ortho-directing influence of the hydroxyl group would direct the incoming electrophilic mercury species (HgX⁺) to the position adjacent to it. The reaction would result in the formation of a 2-mercurated-4-isoamylphenol derivative. The high reactivity of phenols means this reaction can likely proceed under relatively mild conditions compared to the mercuration of benzene itself. libretexts.org

Formylation Reactions: Mechanistic Insights into the Reimer-Tiemann Reaction of p-Isoamylphenol

Coupling and Polymerization Reactions Involving p-Isoamylphenol

Para-Isoamylphenol, a member of the alkylphenol family, undergoes various coupling and polymerization reactions characteristic of substituted phenols. These reactions are pivotal in synthesizing a range of polymeric materials and complex organic molecules. The reactivity of the phenol ring is significantly influenced by the presence of the hydroxyl group, which activates the ortho and para positions for electrophilic substitution, and the p-isoamyl group, which sterically hinders the para position.

Para-isoamylphenol serves as a monomer in the synthesis of phenolic resins, specifically of the novolac or resol type, through reaction with formaldehyde. mdpi.comgoogle.com These synthetic polymers are formed via a step-growth polymerization mechanism. mdpi.com The reaction begins with the formation of a hydroxymethyl phenol, where formaldehyde attaches to the ortho positions (2 and 6) of the p-isoamylphenol ring. mdpi.com

The polymerization can be catalyzed by either acids or bases. mdpi.com

Acid Catalysis (Novolac Resins): In the presence of an acid catalyst and a less-than-equimolar amount of formaldehyde to phenol, linear or branched prepolymers called novolacs are formed. mdpi.comambeed.com These are thermoplastic and require a curing agent, such as hexamethylenetetramine, to form a hardened, three-dimensional network. mdpi.com

Base Catalysis (Resol Resins): With a base catalyst and an excess of formaldehyde, resol resins are produced. mdpi.comecu.edu These resins contain reactive hydroxymethyl groups that can self-cure upon heating (typically around 120 °C) to form a crosslinked, thermoset polymer with methylene (B1212753) and methyl ether bridges. mdpi.comecu.edu

The general scheme for the formation of these resins involves the initial electrophilic substitution of the phenol ring by formaldehyde, followed by condensation reactions that eliminate water and form methylene bridges between the phenolic units. ecu.edu

Table 1: Key Components in p-Isoamylphenol-Formaldehyde Resin Synthesis

| Component | Role in Polymerization | Governing Factor |

|---|---|---|

| p-Isoamylphenol | Monomer | Provides the phenolic structural unit. The isoamyl group influences solubility and polymer properties. |

| Formaldehyde | Cross-linking Agent | Reacts with the phenol ring to form hydroxymethyl groups and subsequently methylene bridges, creating the polymer network. mdpi.com |

| Catalyst (Acid or Base) | Reaction Initiator/Controller | Determines the type of resin (Novolac for acid, Resol for base) and influences the reaction rate. mdpi.com |

The structure of the alkyl substituent on the phenol ring plays a crucial role in the polymerization process and the final properties of the resin. researchgate.net The p-isoamyl group in p-isoamylphenol exerts specific effects:

Reactivity: The long alkyl chain in the meta-position of some phenolic nuclei can sterically hinder the reactivity of the adjacent ortho positions, especially at lower temperatures. wikipedia.org However, for p-isoamylphenol, the substitution is at the para position, leaving both ortho positions available for reaction with formaldehyde. The electron-donating nature of the isoamyl group can increase the nucleophilicity of the phenol ring, potentially affecting the reaction kinetics.

Polymer Properties: The presence of the bulky, non-polar isoamyl group enhances the resin's solubility in non-polar solvents and improves its resistance to moisture. google.com It also imparts greater flexibility and impact resistance to the cured polymer compared to resins made from unsubstituted phenol. researchgate.net This modification makes the resulting alkylphenol-formaldehyde resin a valuable modifier for other polymers, acting as a plasticizer to improve durability. researchgate.net

Phenolic resins derived from p-isoamylphenol can be chemically modified by incorporating silicon to enhance their properties, particularly thermal stability and weatherability. researchgate.netresearchgate.netresearchgate.net This modification can be achieved by reacting the p-isoamylphenol-formaldehyde resin with silicon compounds such as silicon halides (e.g., silicon tetrachloride) or alkyl orthosilicates (e.g., tetraethyl orthosilicate). researchgate.net

The process involves the reaction of hydroxyl groups on the phenolic resin (Ph-OH) with reactive groups on the silicon modifier, such as Si-Cl or Si-OR. nrochemistry.com For instance, the reaction between the phenolic hydroxyl groups and an alkyl orthosilicate (B98303) can form Si-O-C (Si-O-Ph) bonds, effectively integrating the silicon structure into the polymer network. researchgate.netnrochemistry.com This process can be categorized as an integral blend method or a chemical bonding method. researchgate.net The formation of these Si-O-C linkages reduces the number of free phenyl hydroxyl groups, which contributes to reduced weight loss at high temperatures and thus improved thermal stability. researchgate.net

The introduction of silicon can also improve the flame retardancy and ablative properties of the resin, as the silicon promotes the formation of a protective silica (B1680970) (SiO₂) layer during pyrolysis. nrochemistry.com

Table 2: Effects of Silicon Modification on p-Isoamylphenol Resins

| Modifying Agent | Resulting Chemical Bond | Enhanced Property | Reference |

|---|---|---|---|

| Silicon Halides (e.g., SiCl₄) | Si-O-C | Heat Resistance, Weatherability | researchgate.net |

| Alkyl Orthosilicates (e.g., Tetraethyl orthosilicate) | Si-O-C | Thermal Stability, Flame Retardancy | researchgate.netnrochemistry.com |

| Polysiloxanes | Si-O-C | Thermal Stability, Oxidation Resistance | nrochemistry.com |

Beyond formaldehyde-based polymerization, phenols can undergo various C-C and C-O bond-forming reactions, collectively known as oxidative coupling. byjus.comyoutube.com These advanced strategies are fundamental in synthesizing complex molecules like biphenolic compounds, which are scaffolds for many biologically active molecules. byjus.com While these methods are part of general phenol chemistry, they are applicable to p-isoamylphenol, allowing for the creation of unsymmetrical biaryl compounds.

Key strategies include:

Metal-Catalyzed Oxidative Coupling: Transition metals like iron (Fe), copper (Cu), and chromium (Cr) are used to catalyze the coupling of phenols. byjus.comchem-station.com For example, iron(III)-catalyzed cross-coupling can be used to join two different phenol molecules. byjus.com The mechanism often involves the formation of a phenoxy radical intermediate, which then couples with another phenol molecule or radical. chem-station.com

Electrochemical Coupling: Anodic oxidation provides a method for phenol-arene cross-coupling, often utilizing specialized electrodes like boron-doped diamond. wikipedia.org This technique avoids the need for chemical oxidants, aligning with green chemistry principles. google.com

Photochemical Reactions: Light can be used to promote oxidative coupling reactions, offering another pathway for C-C bond formation. byjus.com

These methods have been developed to achieve high yields and selectivity (ortho-ortho, ortho-para, etc.), which can be challenging due to the similar oxidation potentials of many phenol derivatives. chem-station.comwikipedia.org Controlling the reaction conditions and catalyst systems is crucial for favoring the desired cross-coupling product over unwanted homo-coupling side products. chem-station.com

Formation of p-Isoamylphenol-Formaldehyde Resins

Derivatization Through Functional Group Transformations

The p-isoamylphenol molecule can be derivatized through transformations of its hydroxyl and aromatic ring functional groups to synthesize other valuable chemical compounds.

Synthesis of 2-hydroxy-5-isoamylbenzaldehyde: This ortho-hydroxybenzaldehyde derivative can be synthesized from p-isoamylphenol via electrophilic formylation reactions, which introduce an aldehyde group (-CHO) onto the aromatic ring, preferentially at the ortho position to the hydroxyl group. youtube.comgoogle.com Two classic named reactions for this transformation are:

Reimer-Tiemann Reaction: This reaction involves treating the phenol with chloroform (CHCl₃) in a strong aqueous base solution (e.g., NaOH). youtube.comgoogle.com The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ. google.com The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the intermediate yields the ortho-hydroxybenzaldehyde. google.com

Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid. researchgate.netwikipedia.org The reaction proceeds through an iminium ion intermediate, which attacks the activated phenol ring. researchgate.net Hydrolysis of the resulting benzylamine-type intermediate furnishes the final aldehyde product. researchgate.net This method is known for its high ortho-selectivity for phenols. researchgate.netresearchgate.net

Preparation of Benzoxazoles from Nitro-Isoamylphenol Precursors

Benzoxazoles are an important class of heterocyclic compounds with applications in pharmaceuticals and materials science. A common synthetic route to substituted benzoxazoles involves the reductive cyclization of o-nitrophenols. In the context of p-isoamylphenol, a hypothetical precursor, 4-isoamyl-2-nitrophenol, could be utilized to generate the corresponding benzoxazole (B165842) derivative. The general mechanism involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with a suitable carbonyl-containing reagent, followed by cyclization and aromatization to form the benzoxazole ring.

Several catalytic systems have been developed for the synthesis of benzoxazoles from o-nitrophenols. These methods often employ a transition metal catalyst and a variety of reagents that can act as both a reductant for the nitro group and a source of the C2 carbon of the benzoxazole ring.

One notable method involves an iron-catalyzed reaction between o-nitrophenols and benzylic alcohols. acs.org In this process, the benzylic alcohol serves as a hydrogen source for the reduction of the nitro group and also as the precursor to the 2-aryl substituent of the benzoxazole. acs.org The reaction proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. acs.org A range of functional groups on both the nitrophenol and the benzylic alcohol are tolerated, leading to a variety of 2-arylbenzoxazoles in good to excellent yields. acs.org

Another approach utilizes an in-situ generated Fe/S catalyst from FeCl₂·4H₂O and elemental sulfur. This system effectively catalyzes the redox condensation of o-nitrophenols with acetophenones or methylquinolines to yield 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles, respectively. rsc.org This method is advantageous as it can proceed at a relatively mild temperature of 80 °C, with water as the only byproduct. rsc.org

Furthermore, reactions of o-nitrophenols with various amines at high temperatures (210-215°C) can produce the corresponding benzoxazoles in moderate yields. clockss.org In this case, the alkyl group of the amine serves as the carbon unit that is incorporated into the benzoxazole ring. clockss.org

The following table summarizes representative conditions for the synthesis of benzoxazoles from o-nitrophenols, which could be adapted for a 4-isoamyl-2-nitrophenol precursor.

Table 1: Representative Conditions for Benzoxazole Synthesis from o-Nitrophenol Precursors

| Catalytic System | Reactants | Solvent | Temperature (°C) | Reported Yields | Reference |

|---|---|---|---|---|---|

| Iron-based | o-Nitrophenol, Benzylic Alcohol | Toluene (B28343) | 150 | Good to Excellent | acs.org |

| Fe/S | o-Nitrophenol, Acetophenone | - | 80 | Moderate | rsc.orgresearchgate.net |

| - | o-Nitrophenol, Amine | - | 210-215 | Moderate | clockss.org |

| Brønsted Acidic Ionic Liquid Gel | o-Aminophenol, Benzaldehyde | Solvent-free | 130 | Up to 98% | acs.org |

Reduction and Hydrogenation Studies of Substituted Phenols (General Phenol Chemistry)

The reduction and hydrogenation of substituted phenols are important industrial processes for the production of cyclohexanols and cyclohexanones, which are key intermediates in the synthesis of polymers and other valuable chemicals. The reactivity of the phenolic ring towards hydrogenation is influenced by the nature and position of the substituents. For p-isoamylphenol, the presence of the p-alkyl group influences the reaction conditions and product distribution.

Catalytic hydrogenation of phenols typically involves the use of a transition metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. libretexts.org The reaction proceeds through the adsorption of the phenol and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. youtube.com

A key transformation is the selective hydrogenation of p-alkylphenols to the corresponding p-alkylcyclohexanones. For instance, the selective hydrogenation of p-cresol, a structural analog of p-isoamylphenol, to 4-methyl-cyclohexanone has been demonstrated using a Pd/γ-Al₂O₃ catalyst. acs.orgosti.govosti.gov This reaction can achieve high conversion (85%) and selectivity (>93%) at ambient pressure and a temperature of 100 °C. osti.gov The selectivity is influenced by the surface coverage of the reactants on the catalyst. acs.orgosti.gov Further hydrogenation of the cyclohexanone (B45756) can lead to the formation of the corresponding cyclohexanol. acs.orgosti.gov

The choice of catalyst and reaction conditions can be tuned to favor either the cyclohexanone or the fully saturated cyclohexanol. Generally, milder conditions favor the formation of the ketone, while more forcing conditions (higher temperature and pressure) lead to the alcohol.

Below are tables detailing typical conditions and outcomes for the hydrogenation of p-alkylphenols, which are applicable to p-isoamylphenol.

Table 2: Catalytic Hydrogenation of p-Alkylphenols to p-Alkylcyclohexanones

| Substrate | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity to Ketone (%) | Reference |

|---|---|---|---|---|---|---|

| p-Cresol | Pd/γ-Al₂O₃ | 100 | Ambient | ~85 | >93 | osti.gov |

Table 3: Catalytic Hydrogenation of p-Alkylphenols to p-Alkylcyclohexanols

| Substrate | Catalyst | Temperature (°C) | Pressure (atm) | Primary Product | Reference |

|---|---|---|---|---|---|

| Phenol | Nickel | High | High | Cyclohexanol | libretexts.org |

| p-Cresol | Pd/γ-Al₂O₃ | >100 | Elevated | 4-Methylcyclohexanol | acs.orgosti.gov |

Advanced Characterization and Analytical Methodologies for P Isoamylphenol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. The resulting IR spectrum provides a unique "molecular fingerprint." For p-isoamylphenol, the spectrum exhibits characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the aromatic ring, and the isoamyl alkyl chain.

The IR spectrum of p-isoamylphenol is defined by several key absorption regions:

O-H Stretching: A prominent, strong, and broad absorption band is observed in the region of 3400-3300 cm⁻¹. This feature is characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the isoamyl group are observed as stronger bands just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹).

C=C Aromatic Stretching: Two distinct bands for the carbon-carbon stretching within the benzene (B151609) ring are typically found near 1600 cm⁻¹ and 1500 cm⁻¹. The para-substitution pattern influences the exact position and intensity of these peaks.

C-O Stretching: A strong absorption corresponding to the stretching of the C-O bond of the phenol (B47542) is located in the 1260-1180 cm⁻¹ range. libretexts.org

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the para-substituted ring give rise to a strong band in the 850-800 cm⁻¹ region, which is highly characteristic of the 1,4-disubstitution pattern.

Table 1: Characteristic Infrared Absorption Bands for p-Isoamylphenol

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3400 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Isoamyl) | 2960 - 2870 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 and ~1500 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |

| C-H Bend (OOP) | Para-substituted Ring | 850 - 800 | Strong |

NMR and MS are complementary techniques that provide definitive structural information. NMR spectroscopy maps the carbon-hydrogen framework of a molecule, while mass spectrometry determines its molecular weight and provides clues to its structure through fragmentation analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are crucial for the complete structural assignment of p-isoamylphenol. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For p-isoamylphenol, the spectrum shows a characteristic AA'BB' pattern for the para-substituted aromatic protons, appearing as two distinct doublets in the aromatic region (typically δ 6.7-7.1 ppm). libretexts.org The phenolic -OH proton gives a singlet whose chemical shift can vary (typically δ 4-7 ppm) depending on concentration and solvent. libretexts.org The protons of the isoamyl group appear in the upfield aliphatic region (δ 0.9-2.5 ppm) with distinct splitting patterns corresponding to their positions. libretexts.org

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to symmetry, p-isoamylphenol displays eight distinct signals: four for the aromatic carbons and four for the isoamyl group carbons. The carbon atom attached to the hydroxyl group (C1) is significantly deshielded, appearing around δ 150-155 ppm, while the other aromatic carbons appear in the δ 115-140 ppm range. libretexts.org The aliphatic carbons of the isoamyl chain are found in the upfield region (δ 20-45 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data for p-Isoamylphenol

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | ~0.9 | Doublet | -C(CH₃)₂ | ~22.5 |

| -CH(CH₃)₂ | ~1.6 | Multiplet | -CH(CH₃)₂ | ~28.0 |

| -CH₂-CH₂-Ar | ~1.5 | Multiplet | -CH₂-CH₂-Ar | ~34.0 |

| -CH₂-Ar | ~2.5 | Triplet | -CH₂-Ar | ~45.0 |

| Ar-H (ortho to -OH) | ~6.7 | Doublet | Ar-C (ortho to -OH) | ~115.0 |

| Ar-H (ortho to isoamyl) | ~7.0 | Doublet | Ar-C (ortho to isoamyl) | ~129.0 |

| -OH | 4-7 (variable) | Singlet (broad) | Ar-C (ipso, isoamyl) | ~138.0 |

| Ar-C (ipso, -OH) | ~152.0 |

Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) of p-isoamylphenol (molecular weight: 164.24 g/mol ) provides the molecular ion peak and characteristic fragment ions.

The mass spectrum typically shows:

A molecular ion peak ([M]⁺) at m/z = 164, confirming the molecular weight.

A major fragment ion at m/z = 107 . This corresponds to the hydroxytropylium ion, formed by benzylic cleavage with the loss of an isobutyl radical (•C₄H₉). This is often the base peak for p-alkylphenols due to its stability.

A significant peak at m/z = 121 , resulting from the loss of a propyl radical (•C₃H₇) via cleavage beta to the aromatic ring. libretexts.org

Other fragments characteristic of the phenol moiety can also be observed at lower mass-to-charge ratios. docbrown.info

Table 3: Principal Mass Spectrometry Fragments for p-Isoamylphenol

| m/z Value | Proposed Ion Structure | Formation (Loss from [M]⁺) |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Loss of •C₃H₇ |

| 107 | [C₇H₇O]⁺ | Loss of •C₄H₉ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating p-isoamylphenol from impurities, starting materials, and by-products, thereby enabling purity assessment and the monitoring of reaction progress. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds like p-isoamylphenol. researchgate.net For purity analysis, a high-resolution capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) is typically used. thermofisher.com A temperature-programmed oven allows for the efficient separation of components with different boiling points. When coupled with MS, GC-MS provides definitive identification of separated peaks based on their mass spectra, making it a powerful tool for identifying trace impurities. oiv.intrsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For p-isoamylphenol, reversed-phase HPLC (RP-HPLC) is the method of choice. oatext.com A C8 or C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector, as the phenolic ring exhibits strong absorbance around 270-280 nm. HPLC is particularly useful for monitoring the progress of reactions involving p-isoamylphenol, as samples can be analyzed directly with minimal workup. oatext.com

Table 4: Typical Chromatographic Conditions for p-Isoamylphenol Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-5, HP-5ms) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C8, C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) |

X-ray Crystallographic Studies of Crystalline p-Isoamylphenol Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can precisely map electron density and thus determine atomic positions, bond lengths, bond angles, and intermolecular interactions. thermofisher.com

For a compound like p-isoamylphenol, which is a solid at room temperature, X-ray crystallography could provide invaluable information. A successful structural determination would unambiguously confirm its molecular geometry and reveal the conformation of the flexible isoamyl side chain in the solid state. Furthermore, it would elucidate the nature of the intermolecular hydrogen bonding network formed by the phenolic hydroxyl groups, which governs the packing of molecules in the crystal lattice.

Despite the power of this technique, a review of publicly accessible crystallographic databases indicates that the crystal structure of p-isoamylphenol has not been reported. While structures of other substituted phenol derivatives have been determined, providing insight into how such molecules pack in a crystalline environment, specific data for p-isoamylphenol remains unavailable. nih.govresearchgate.net The successful crystallization and subsequent X-ray diffraction analysis of p-isoamylphenol or its crystalline derivatives would be a valuable contribution to the chemical literature, providing a benchmark for its solid-state properties and computational modeling.

Theoretical and Computational Investigations of P Isoamylphenol

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study chemical reactions, providing detailed information about reaction mechanisms and the energies of reactants, products, and transition states. nih.gov The alkylation of phenol (B47542) to produce alkylphenols, such as p-isoamylphenol, is a reaction of significant industrial importance that has been the subject of DFT investigations. researchgate.net

The formation of p-isoamylphenol typically involves the alkylation of phenol with an isoamyl group donor, such as isoamyl alcohol or related olefins, in the presence of a catalyst. DFT studies on similar phenol alkylation reactions, for instance with propylene, have elucidated the mechanistic pathways. rsc.org These studies reveal that the reaction can proceed through different routes, including direct C-alkylation at the ortho or para positions of the phenol ring, or through an initial O-alkylation to form a phenolic ether, followed by an intramolecular rearrangement to the C-alkylated product. researchgate.net

In the uncatalyzed gas phase, it has been shown that phenol can act as a self-catalyst, activating the alkylating agent by transferring a proton from its hydroxyl group, which facilitates the formation of the carbon-carbon bond. rsc.org However, the energy barriers for these uncatalyzed reactions are typically high. The introduction of a catalyst significantly lowers these barriers.

DFT calculations have been employed to determine the energetics of these reaction pathways. For example, in the alkylation of phenol with propylene, the energy barriers for the conversion of the reactant complex to an intermediate are significantly reduced in the presence of a zeolite catalyst like H-BEA. rsc.org While specific DFT data for the reaction producing p-isoamylphenol is not abundant in publicly accessible literature, the principles and relative energetics can be inferred from studies on similar systems. For instance, the alkylation of phenol with tert-amyl alcohol, which is structurally similar to isoamyl alcohol, has been studied, and an apparent activation energy has been determined. researchgate.net

The following table summarizes representative energy barriers for steps in phenol alkylation reactions, as determined by computational studies on analogous systems.

| Reaction Step | Catalyst | Calculated Activation Energy / Barrier | Reference |

| Phenol Alkylation with Propylene (reactant complex to intermediate) | H-BEA | Reduced by ~40 kJ/mol vs. uncatalyzed | rsc.org |

| Phenol Alkylation with Propylene (rate-limiting step with water) | H-BEA + Water | Reduced by ~30 kJ/mol vs. dry | rsc.org |

| Liquid Phase Phenol Alkylation with tert-Amyl Alcohol (apparent activation energy) | UDCaT-5 | 8.57 kcal/mol | researchgate.net |

These DFT studies are crucial for understanding the factors that control the regioselectivity (i.e., the preference for para-alkylation over ortho-alkylation) of the reaction. The competition between the hydrogen atom and the alkyl group at the substitution site of the protonated ortho configuration has been identified as a determining factor for the ortho/para product ratio. researchgate.net

Molecular Dynamics and Conformational Analysis of p-Isoamylphenol

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of p-isoamylphenol, MD simulations can provide insights into the molecule's conformational flexibility, its interactions with solvents, and its behavior in different environments. While specific MD studies focusing exclusively on p-isoamylphenol are not widely reported, the methodology has been applied to related phenolic compounds, such as phenol itself and phenolic resins. rsc.orgnih.govugr.esresearchgate.net

Conformational analysis, which is often a component of MD studies or can be performed using quantum mechanical methods like DFT, focuses on identifying the stable three-dimensional arrangements of a molecule, known as conformers. nih.gov For p-isoamylphenol, the key sources of conformational flexibility are the rotation around the single bonds within the isoamyl side chain and the rotation of the entire isoamyl group relative to the phenol ring.

A DFT study on isoamyl alcohol, the precursor to the isoamyl group, revealed a complex equilibrium of four main conformations with appreciable abundances. researchgate.net This intrinsic flexibility of the isoamyl group is expected to be retained in p-isoamylphenol. Furthermore, a conformational analysis of a structurally similar molecule, 2-(p-isobutylphenyl)propionic acid (ibuprofen), using quantum mechanical calculations, has shown a relationship between the dihedral angle of the propionic acid residue and its activity. nih.gov A similar principle would apply to p-isoamylphenol, where the orientation of the isoamyl group could influence its physical properties and interactions with other molecules.

MD simulations of phenol in aqueous environments have been used to compute properties like the free energy of transfer between different media and diffusion coefficients. rsc.orgugr.es Such studies on p-isoamylphenol would be valuable for understanding its partitioning behavior in multiphase systems. Similarly, MD simulations of phenolic resins, which are polymers of phenol, have been used to predict physical properties like density and glass transition temperature, demonstrating the power of this technique to model complex phenolic systems. nih.govresearchgate.net

Computational Approaches to Catalyst Design for Phenol Transformations

The synthesis of p-isoamylphenol through the alkylation of phenol is highly dependent on the catalyst used. Computational methods, particularly DFT, play a significant role in the rational design of catalysts for this transformation. By modeling the reaction at the molecular level, researchers can predict how a catalyst will perform and guide the synthesis of new, more efficient catalysts.

One of the key challenges in phenol alkylation is achieving high selectivity for the desired isomer, in this case, the para-substituted product. Computational studies help in understanding and controlling this selectivity. For example, DFT calculations have been used to model the alkylation of phenol in the presence of cation-exchange resin catalysts like Amberlyst-15. researchgate.net These studies model the catalyst's active site (e.g., with benzenesulfonic acid) and elucidate the reaction pathways leading to O-alkylation, ortho-C-alkylation, and para-C-alkylation, revealing which pathways are energetically more favorable. researchgate.net

Computational approaches are also used to design catalysts that favor specific products. For instance, in the alkylation of phenol with methanol, the use of a magnesium oxide catalyst can be tuned to favor the production of ortho-substituted products. nih.gov Conversely, other catalyst systems can be designed to enhance the yield of para-substituted compounds. The design process involves considering factors like the catalyst's surface area to volume ratio and aspect ratio. nih.gov By simulating the interactions between the phenol, the alkylating agent, and the catalyst surface, computational models can help identify catalyst structures that sterically hinder the formation of undesired isomers and promote the formation of p-isoamylphenol.

The development of phenoxide catalysts, prepared by reacting a phenol with a metal, is another area where computational modeling can be beneficial. rsc.org Understanding the structure and reactivity of these catalysts at a molecular level can lead to the synthesis of more effective catalysts for introducing specific organic groups onto the phenol ring.

p-Isoamylphenol as a Key Monomer in Polymer and Resin Chemistry

Para-Isoamylphenol serves as a crucial monomer in the synthesis of specialized polymers, particularly in the realm of phenolic resins. Unlike phenol, which is trifunctional, p-substituted phenols like p-isoamylphenol are difunctional. This structural difference means that reactions with aldehydes primarily produce linear polymers, which can exhibit thermoplastic properties, in contrast to the highly cross-linked, rigid thermoset polymers derived from unsubstituted phenol. google.com The incorporation of the isoamyl group modifies the properties of the resulting resin, enhancing its compatibility with other materials and its solubility in various solvents.

Phenolic resins are synthetic polymers created through the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde (B43269). The use of p-isoamylphenol in place of or in addition to phenol allows for the production of high-performance phenolic resins with tailored properties. These alkylphenol-formaldehyde resins are noted for their excellent resistance to heat, water, and chemicals, which makes them suitable for use in demanding environments. The primary application of phenolic resins is as a bonding agent, where they are used to penetrate and adhere to a wide range of organic and inorganic fillers and reinforcements.

The modification of phenolic resins with p-isoamylphenol can enhance certain performance characteristics. For instance, alkylphenol-modified resins are used to improve the flexibility and durability of plastics and to increase the strength and toughness of other polymers. This versatility makes them valuable in manufacturing adhesives, coatings, and composites. The synthesis of these resins involves the condensation of the alkylphenol and formaldehyde, which can be catalyzed by either acids or bases to form prepolymers known as novolacs or resoles, respectively. The final properties of the cured resin are heavily dependent on the molar ratio of the reactants and the reaction conditions.

The properties of polymers derived from p-alkylphenol and formaldehyde are directly influenced by the structure of the alkyl substituent on the phenol ring. The presence of the p-isoamyl group imparts specific characteristics to the polymer chain.

The key structure-property effects of incorporating a p-alkyl group such as isoamyl can be summarized as follows:

| Property | Influence of p-Alkyl Group (e.g., Isoamyl) | Resulting Characteristic in Polymer |

| Functionality | Reduces the number of reactive sites on the phenol ring from three to two. google.com | Promotes the formation of more linear, less branched polymer chains, often resulting in thermoplastic behavior. google.com |

| Solubility | The nonpolar alkyl chain increases compatibility with nonpolar solvents and materials. | Enhances solubility in organic solvents like toluene (B28343) and xylene and improves compatibility with synthetic rubbers such as CR and SBR. |

| Flexibility | The bulky alkyl group disrupts the close packing of polymer chains. | Increases the flexibility and plasticization of the resulting resin. |

| Adhesion | Modifies the surface properties and wetting characteristics of the resin. | Can increase the adhesion strength, particularly in adhesive formulations for bonding dissimilar materials. |

| Thermal Stability | The inherent strength of the phenol-formaldehyde backbone is maintained. | The resin retains good thermal stability, a key feature of phenolic resins. |

Research has shown that the molar ratio of formaldehyde to the phenolic monomer is a critical factor in determining the final structure and crosslinking density of the resin. For p-alkylphenol-based resins, controlling this ratio allows for precise tuning of the molecular weight and mechanical properties of the final polymer.

p-Isoamylphenol in the Synthesis of Specialty Organic Compounds

Beyond polymer science, p-isoamylphenol is a valuable intermediate in the synthesis of a variety of specialized organic molecules. Its aromatic ring can be further functionalized, making it a versatile starting point for more complex structures.

p-Isoamylphenol is a documented precursor in the synthesis of benzoxazoles, which are key intermediates for producing oxacarbocyanine dyes. A patented method describes the nitration of p-isoamylphenol to yield 2-nitro-4-isoamyl-phenol. This nitrated intermediate is then reduced to form an aminophenol, which subsequently reacts with acetic acid and acetic anhydride (B1165640) to create a substituted 2-methyl-benzoxazole. These benzoxazole (B165842) derivatives can be converted into quaternary ammonium (B1175870) salts, which are then condensed to form oxacarbocyanine dyes. These specific dyes are noted for their application in sensitizing photographic emulsions, particularly for color photography, where a sharp spectral response is highly desirable.

As a substituted phenol, p-isoamylphenol serves as an excellent foundational molecule for creating more complex phenolic compounds. Modern organic synthesis provides numerous methods to add further substituents to the phenolic ring with high regiochemical control. Methodologies such as palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto aryl structures like p-isoamylphenol. For example, techniques for the direct hydroxylation of aryl halides or the ipso-hydroxylation of arylboronic acids, which could be prepared from p-isoamylphenol, offer pathways to poly-substituted phenols under relatively mild conditions. These advanced synthetic strategies enable the use of simpler phenols as building blocks for high-value, structurally complex molecules used in medicinal chemistry and materials science.

Role of p-Isoamylphenol in Chemical Reagent Formulations

The role of p-isoamylphenol as a constituent in formulated chemical reagents, such as buffers, analytical standards, or specialized reaction media, is not extensively documented in publicly available chemical literature. Its primary documented use is as a reactant or monomer in chemical synthesis and polymerization rather than as a passive component or additive in a pre-formulated reagent.

Applications in Materials Science and Chemical Synthesis

Application as a Component in Nucleic Acid Purification Reagents

Scientific literature and established laboratory protocols frequently cite the use of "isoamyl alcohol" as a key component in reagents for the purification of nucleic acids, such as DNA and RNA. This is most commonly in the form of a phenol (B47542):chloroform (B151607):isoamyl alcohol (P:C:I) mixture, typically in a 25:24:1 ratio. The primary functions of isoamyl alcohol in this context are to act as an anti-foaming agent and to aid in the clear separation of the aqueous and organic phases after centrifugation. This ensures a sharp interface, which is critical for preventing the contamination of the nucleic acid-containing aqueous phase with proteins and lipids from the organic phase and the interphase.

However, a detailed review of available research and laboratory methods does not specify the use of the particular isomer p-isoamylphenol (4-isoamylphenol) for this application. The term "isoamyl alcohol" in a laboratory context generally refers to a mixture of isomers, with the most common constituent being 3-methyl-1-butanol.

There is a lack of specific research findings or data tables in the scientific literature that detail the use, efficacy, or unique properties of p-isoamylphenol as a distinct component in nucleic acid purification reagents. The established role is attributed to isoamyl alcohol in a general sense, without differentiation of its various isomers. Therefore, no detailed research findings or data tables specifically for p-isoamylphenol in this application can be provided.

Environmental Fate and Degradation Pathways of Phenolic Compounds General Relevance to P Isoamylphenol

Biotic Degradation of Phenolic Compounds by Microorganisms

Microbial Metabolism and Cleavage Pathways (e.g., Meta Cleavage)

Microorganisms degrade phenolic compounds through specific metabolic pathways governed by enzymes. Under aerobic conditions, the degradation of phenol (B47542) is typically initiated by the oxygenation of the aromatic ring to form catechol or other dihydroxylated intermediates. researchgate.netfrontiersin.orgresearchgate.net This initial step is often catalyzed by enzymes like phenol hydroxylase. mdpi.comfrontiersin.org

Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenase (an intradiol dioxygenase) cleaves the aromatic ring between the two hydroxyl groups, producing cis,cis-muconic acid. mdpi.comfrontiersin.orgresearchgate.net This product is then further metabolized through a series of reactions to intermediates that can enter the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) and acetyl-CoA. mdpi.comfrontiersin.org

Meta-cleavage pathway: In the meta-cleavage pathway, catechol 2,3-dioxygenase (an extradiol dioxygenase) cleaves the aromatic ring adjacent to the hydroxyl groups, forming 2-hydroxymuconic semialdehyde. nih.govfrontiersin.orgresearchgate.net This semialdehyde is subsequently metabolized to products like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. researchgate.net

Under anaerobic conditions, the degradation of phenolic compounds can occur through different pathways, such as carboxylation followed by dehydroxylation and dearomatization. researchgate.net Mononuclear aromatic compounds can be degraded anaerobically via pathways like the benzoyl-CoA pathway, which appears to be significant for a variety of compounds including phenol. d-nb.info

Enzymatic Degradation of Phenolic Structures

Enzymes play a crucial role in the microbial degradation of phenolic compounds. Phenol hydroxylases initiate the aerobic degradation by hydroxylating the aromatic ring. mdpi.comfrontiersin.org Dioxygenases, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are key enzymes responsible for cleaving the aromatic ring in the ortho- and meta-pathways, respectively. mdpi.comfrontiersin.orgresearchgate.netmdpi.com

Beyond microbial enzymes, extracellular enzymes produced by some organisms, such as manganese peroxidase (MnP) from white rot fungi, can also contribute to the degradation of phenolic compounds. researchgate.net These enzymes can catalyze the oxidation of phenols, leading to their transformation. researchgate.net Studies have shown that enzymes like horseradish peroxidase (HRP), even when immobilized, can effectively degrade phenol. acs.org

The efficiency and specific mechanisms of enzymatic degradation can be influenced by the structure of the phenolic compound and environmental conditions. nih.govmdpi.com

Environmental Persistence and Transformation Product Analysis of Alkylphenols

Alkylphenols (APs), such as nonylphenol (NP) and octylphenol (B599344) (OP), are environmental contaminants that can be generated from the degradation of alkylphenol ethoxylates (APEs). nih.govnih.govresearchgate.net These compounds, including p-Isoamylphenol due to its alkylphenol structure, can exhibit persistence in various environmental compartments.

The persistence of alkylphenols is influenced by their physicochemical properties, such as their hydrophobicity (indicated by high K(ow) values), which can lead to their partitioning into sediments and other organic matter-rich matrices. nih.govresearchgate.nettandfonline.com While APEs can degrade relatively faster in the water column, their degradation products, including alkylphenols, can be more persistent, particularly in anaerobic conditions found in sediments. nih.govtandfonline.com

Studies on the environmental fate of alkylphenols have detected them in various compartments globally, including water, sediment, and biota. nih.govresearchgate.net For example, nonylphenol has been detected in treated wastewater effluents, sediments, and fish tissue. nih.govresearchgate.net The concentrations and persistence of these compounds can be influenced by factors such as proximity to point sources like sewage treatment plants and environmental conditions. oup.comvims.edu

Transformation product analysis is crucial for understanding the degradation pathways and potential environmental impact of alkylphenols. The degradation of APEs can lead to the formation of more persistent and sometimes more toxic metabolites, such as shorter-chain APEs and alkylphenols. nih.govnih.govresearchgate.net Biotransformation experiments with specific alkylphenol isomers have shown that degradation pathways can be isomer-specific, meaning the rate and extent of transformation depend on the structure of the alkyl side chain. nih.gov

Data from studies on the persistence of nonylphenol in land-applied biosolids indicate that while some mineralization occurs over time, significant levels can remain for several months, and these compounds have the potential to migrate with runoff. vims.eduresearchgate.net

Understanding the persistence and the nature of transformation products of alkylphenols is important for assessing their potential long-term environmental risks. While specific detailed studies on the environmental persistence and transformation products solely of p-Isoamylphenol may be limited in the provided search results, the general principles and observations regarding other alkylphenols like nonylphenol and octylphenol provide a relevant framework for understanding its potential behavior in the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.